Propiconazole

描述

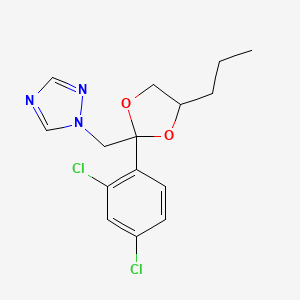

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJLVHWMYQXCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2 | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024280 | |

| Record name | Propiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C at 0.1 mm Hg | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |

| Record name | Propiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish, viscous liquid, White crystalline powder, Colorless solid | |

CAS No. |

60207-90-1 | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142KW8TBSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

propiconazole mechanism of action in fungi

An In-Depth Technical Guide to the Mechanism of Action of Propiconazole in Fungi

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1][2][3][4] First developed in 1979, it is widely used in agriculture to protect a variety of crops, including cereals, fruits, and vegetables, from a range of fungal pathogens such as rusts, powdery mildews, and leaf spots.[1][3] Its systemic nature allows it to be absorbed by the plant and translocated within the vascular system, providing protective, curative, and eradicant properties against fungal infections.[1][5] This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its antifungal effects.

Core Mechanism of Action

The primary mode of action of this compound is the disruption of the fungal cell membrane's structural integrity and function by inhibiting the biosynthesis of ergosterol (B1671047), a sterol unique to fungi and essential for their cellular processes.[1][2][6]

Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

The specific molecular target of this compound is a cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[10][11] this compound, like other azole fungicides, contains a nitrogen atom in its triazole ring that binds with high affinity to the heme iron atom in the active site of the CYP51 enzyme.[11] This binding competitively inhibits the enzyme, preventing it from processing its natural substrate, lanosterol (in yeasts and animals) or eburicol (B28769) (in filamentous fungi).[3][10][11][12]

Biochemical Pathway Disruption

The CYP51-catalyzed 14α-demethylation is a crucial, rate-limiting step in the conversion of lanosterol to ergosterol.[9][12] this compound's inhibition of this step has two major downstream consequences for the fungal cell:

-

Ergosterol Depletion : The blockage of the pathway prevents the synthesis of ergosterol. Ergosterol is the primary sterol in fungal membranes, where it is functionally analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[6][10] Its depletion compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Precursors : The inhibition of CYP51 leads to the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol.[8] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its normal packing and structure. This disruption alters membrane permeability and interferes with the activity of essential membrane-associated enzymes, ultimately leading to the cessation of fungal growth and cell death.[5][8][9]

The dual effect of ergosterol depletion and toxic precursor accumulation is the foundation of this compound's fungistatic, and ultimately fungicidal, activity.

Quantitative Data on this compound Activity

The efficacy of this compound can be quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values vary depending on the fungal species and the specific CYP51 enzyme.

| Target Organism/Enzyme | Metric | Value | Reference |

| Candida albicans CYP51 (CaCYP51) | IC₅₀ | 0.5 - 1.3 µM | [13] |

| Human CYP51 (Δ60HsCYP51) | IC₅₀ | 110 µM | [13] |

| Rhizoctonia solani (Baseline) | EC₅₀ | 0.2286 µg/mL | [14][15] |

Note: The higher IC₅₀ value against human CYP51 demonstrates the selectivity of the fungicide for the fungal enzyme over its human homologue.[13]

Experimental Protocols

The mechanism of action of DMI fungicides like this compound is elucidated through several key experimental procedures.

Sterol Profile Analysis via GC-MS

This method is used to directly observe the biochemical effect of this compound on the sterol composition of fungal cells. It confirms the depletion of ergosterol and the accumulation of its 14α-methylated precursors.[16][17]

Methodology:

-

Culturing and Treatment: Fungal isolates are grown in a suitable liquid or solid medium. Experimental cultures are treated with a sub-lethal concentration of this compound, while control cultures are left untreated.

-

Cell Harvesting: Fungal biomass is harvested by filtration or centrifugation, washed, and lyophilized.

-

Saponification/Lipid Extraction: Total lipids are extracted from the fungal cells. This is typically achieved by refluxing the biomass in a strong alkali solution (e.g., potassium hydroxide (B78521) in methanol) to break open cells and saponify lipids.

-

Non-saponifiable Lipid Extraction: The sterols (non-saponifiable lipids) are then extracted from the saponified mixture using an organic solvent like n-hexane.

-

Derivatization: To increase their volatility for gas chromatography, the hydroxyl groups of the sterols are derivatized, commonly by converting them into trimethylsilyl (B98337) (TMSi) ethers.[16][18]

-

GC-MS Analysis: The derivatized sterol extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[19][20] The GC separates the different sterols based on their retention times, and the MS provides mass spectra that allow for their identification and quantification by comparison to known standards and spectral libraries.

In Vitro CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the purified CYP51 enzyme.

Methodology:

-

Enzyme Expression and Purification: The gene for CYP51 from the target fungus is expressed in a host system (e.g., E. coli), and the enzyme is purified to homogeneity.

-

Reconstitution of Activity: The purified CYP51 is incubated in a reaction mixture containing its substrate (lanosterol), a required redox partner (cytochrome P450 reductase), and a source of reducing equivalents (NADPH).[13]

-

Inhibition Measurement: The reaction is initiated in the presence of varying concentrations of this compound. The enzymatic activity is measured by quantifying the depletion of the substrate or the formation of the product over time, often using HPLC.

-

IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from the dose-response curve.

Fungal Growth Inhibition (EC₅₀) Assay

This assay determines the effective concentration of this compound required to inhibit fungal growth.

Methodology:

-

Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is amended with a serial dilution of this compound to create plates with a range of fungicide concentrations.[14]

-

Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are placed onto the center of the control and fungicide-amended plates.[14]

-

Incubation: The plates are incubated under optimal growth conditions for a defined period.

-

Measurement: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.

-

EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[14]

Mechanisms of Fungal Resistance

The widespread use of this compound has led to the development of resistance in some fungal populations. The primary mechanisms of resistance involve modifications that reduce the fungicide's ability to inhibit its target.[5]

-

Target Site Modification: Point mutations in the CYP51 (ERG11) gene can alter the amino acid sequence of the enzyme.[7][21] These changes can reduce the binding affinity of this compound to the active site, thereby decreasing its inhibitory efficacy.

-

Target Gene Overexpression: Increased expression of the CYP51 gene leads to higher intracellular concentrations of the demethylase enzyme.[15][21] This requires a higher concentration of the fungicide to achieve the same level of inhibition.

-

Efflux Pump Activation: Overexpression of genes encoding membrane transporter proteins, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell.[21] This reduces the intracellular concentration of this compound at the target site.

References

- 1. What Are The Properties And Usage of this compound [agrogreat.com]

- 2. This compound â A Cost Effective Fungicide [kingquenson.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mdpi.com [mdpi.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Resistance Risk Assessment of this compound in Rhizoctonia solani and its Synergistic Antifungal Mechanism with Kresoxim-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Propiconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its fungicidal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound is a yellowish, odorless, viscous liquid at room temperature.[1][2] It is a member of the triazole family and is used extensively in agriculture to control a wide range of fungal diseases on various crops.[3] The technical product is a mixture of four stereoisomers.[4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | [6] |

| CAS Number | 60207-90-1 | [3][6][7][8] |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | [4][7][8] |

| Molecular Weight | 342.22 g/mol | [1][2][7][8][9][10] |

| Canonical SMILES | CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Physical State | Yellowish, viscous, odorless liquid | Ambient Temperature | [1] |

| Melting Point | < 25 °C | [2] | |

| Boiling Point | 180 °C | at 0.1 mmHg | [6][11] |

| Decomposition Temperature | Stable up to 320 °C | [11] | |

| Vapor Pressure | 5.6 x 10⁻⁵ Pa (4.2 x 10⁻⁷ mmHg) | at 25 °C | [1][9][11] |

| Water Solubility | 100 - 150 mg/L | at 20-22 °C, pH 7 | [1][3][4][6][9][11] |

| log P (Octanol-Water Partition Coefficient) | 3.72 | at 20 °C, pH 7 | [2][4] |

| pKa (conjugate acid) | 1.09 | [4] | |

| Density | 1.27 - 1.28 g/mL | at 20 °C | [1][9] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature | Source |

| n-Hexane | 47 g/L | 20 °C | |

| Ethanol | Completely miscible | 20 °C | |

| Acetone | Completely miscible | 20 °C | |

| Toluene | Completely miscible | 20 °C | |

| n-Octanol | Completely miscible | 20 °C | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [12] | |

| Dimethylformamide (DMF) | ~33 mg/mL | [12] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Flask Method , which is suitable for substances with solubilities above 10⁻² g/L.[4]

-

Principle: A sufficient amount of the test substance is dissolved in water at a specific temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined after reaching equilibrium.

-

Apparatus:

-

Constant temperature bath (e.g., 20 ± 0.5 °C).

-

Glass flasks with stoppers.

-

Shaker or magnetic stirrer.

-

Centrifuge (if necessary to separate undissolved material).

-

Analytical instrument for quantification (e.g., HPLC).

-

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

The solution is allowed to stand to let undissolved material settle. If necessary, the solution is centrifuged or filtered to remove suspended particles.

-

A sample of the clear aqueous phase is carefully taken.

-

The concentration of this compound in the sample is determined using a validated analytical method, such as HPLC-UV.

-

The procedure is repeated until at least three consecutive measurements show no significant difference in concentration, indicating that equilibrium has been reached.

-

Vapor Pressure (OECD Guideline 104)

For a substance with a low vapor pressure like this compound, the Gas Saturation Method or a Static Method can be employed.[10][13][14][15][16]

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus:

-

Constant temperature bath.

-

Saturation column containing the test substance on a solid support.

-

Flow meter to control the gas flow rate.

-

Trapping system (e.g., sorbent tubes) to collect the vaporized substance.

-

Analytical instrument for quantification (e.g., GC or HPLC).

-

-

Procedure:

-

The test substance is coated onto a solid support and packed into the saturation column.

-

The column is placed in a constant temperature bath.

-

An inert gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.

-

The gas exiting the column, now saturated with the substance's vapor, passes through a trapping system.

-

After a specific time, the amount of substance collected in the trap is quantified.

-

The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The experiment is performed at various flow rates to ensure the results are independent of the flow rate.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The Shake Flask Method is a common technique for determining the octanol-water partition coefficient (log P) for substances with a log P value in the range of -2 to 4.[17][18][19] Given this compound's log P of 3.72, this method is appropriate.

-

Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

-

Apparatus:

-

Centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC).

-

-

Procedure:

-

Prepare n-octanol saturated with water and water saturated with n-octanol.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a centrifuge tube at a specific volume ratio.

-

The tube is shaken at a constant temperature until equilibrium is reached (e.g., for 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and water layers.

-

The concentration of this compound in each aliquot is determined using a suitable analytical method.

-

The partition coefficient (P_ow) is calculated as: P_ow = [Concentration in n-octanol] / [Concentration in water]. The result is typically expressed as its base-10 logarithm (log P).

-

Mechanism of Action and Analytical Workflow

Signaling Pathway: Inhibition of Fungal Sterol Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the main sterol in most fungi.[6] It specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[3][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately arrests fungal growth.[3][9][20]

Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase (CYP51).

Experimental Workflow: this compound Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and robust method for the quantification of this compound in various matrices, including formulations and environmental samples.[6][8][21][22]

Caption: A typical workflow for the analysis of this compound using HPLC.

Logical Relationship: Physicochemical Properties and Environmental Fate

The physicochemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient (log P), significantly influence its behavior and persistence in the environment.[23][24][25] These properties suggest a tendency for the compound to sorb to soil and organic matter rather than remaining in the aqueous phase.

Caption: Relationship between this compound's properties and its environmental fate.

References

- 1. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. This compound (Ref: CGA 64250) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. epa.gov [epa.gov]

- 9. Side effects of the sterol biosynthesis inhibitor fungicide, this compound, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. consilab.de [consilab.de]

- 16. EU A.4: Vapour pressure | ibacon GmbH [ibacon.com]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. lcms.cz [lcms.cz]

- 22. Degradation Dynamics and Residue Analysis of Four this compound Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fate and transport of agriculturally applied fungicidal compounds, azoxystrobin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Laboratory Synthesis of Propiconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of propiconazole, a broad-spectrum triazole fungicide. The synthesis is presented as a three-step process, commencing with the ketalization of 2,4-dichloroacetophenone, followed by bromination of the resulting dioxolane intermediate, and culminating in a nucleophilic substitution reaction with 1,2,4-triazole (B32235). This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes visual diagrams of the synthesis pathway and experimental workflows to aid in comprehension.

This compound Synthesis Pathway

The laboratory synthesis of this compound is typically achieved through a three-step reaction sequence. The overall pathway is depicted below.

Caption: Overall synthesis pathway of this compound.

Step 1: Ketalization of 2,4-Dichloroacetophenone

The initial step involves the formation of a cyclic ketal, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, through the reaction of 2,4-dichloroacetophenone with 1,2-pentanediol. This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichloroacetophenone, 1,2-pentanediol, an acid catalyst (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., toluene (B28343) or benzene).

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | ||

| 2,4-dichloroacetophenone : 1,2-pentanediol | 1 : 0.5 to 1 : 1 (weight ratio) | [1] |

| Catalyst Loading | ||

| Catalyst : 2,4-dichloroacetophenone | 0.001 : 1 to 0.1 : 1 (weight ratio) | [1] |

| Reaction Conditions | ||

| Temperature | 60-100 °C | [1] |

| Solvent | Benzene or Toluene | [1] |

Step 2: Bromination of the Dioxolane Intermediate

The second step is the bromination of the methyl group of the dioxolane intermediate to yield 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

Experimental Protocol

-

Reaction Setup: In a flask protected from light, dissolve the ketal intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Reaction Execution: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess bromine.

-

Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the brominated product.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | ||

| Bromine : 2,4-dichloroacetophenone (from Step 1) | 0.8 : 1 to 0.9 : 1 (weight ratio) | [1] |

| Reaction Conditions | ||

| Temperature | 0-60 °C | [1] |

| Solvent | Dichloromethane | [2] |

Step 3: Condensation with 1,2,4-Triazole

The final step is a nucleophilic substitution reaction where the brominated intermediate reacts with the sodium salt of 1,2,4-triazole to form this compound.

Experimental Protocol

-

Preparation of 1,2,4-Triazole Sodium Salt: In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydroxide (B78521) or sodium hydride in a suitable solvent.

-

Reaction Setup: To a reaction flask, add the brominated intermediate from Step 2, the pre-formed 1,2,4-triazole sodium salt, a solvent (e.g., dimethylformamide or dimethyl sulfoxide), and optionally a phase transfer catalyst.

-

Reaction Execution: Heat the reaction mixture with stirring.[2]

-

Monitoring: Monitor the reaction by TLC or GC.

-

Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by column chromatography or vacuum distillation. A final yield of 45% has been reported for this step.[2]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | ||

| Bromide : Triazole | 1 : 1 to 1 : 1.5 (molar ratio) | [1] |

| Alkali : Triazole | 0.9 : 1 to 1.1 : 1 (molar ratio) | [1] |

| Reaction Conditions | ||

| Temperature | 160 °C (in DMSO) | [2] |

| Reaction Time | 16 hours (in DMSO) | [2] |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |

| Yield | ||

| This compound (from brominated intermediate) | 45% | [2] |

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for this compound synthesis.

References

In Vitro Toxicological Profile of Propiconazole on Cell Lines: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Propiconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect crops from various fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, the widespread use of this compound has raised concerns about its potential toxic effects on non-target organisms, including mammals. In vitro toxicology studies using cultured cell lines are crucial for elucidating the cellular and molecular mechanisms underlying the toxicity of xenobiotics like this compound. This guide provides a comprehensive overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways.

Cytotoxicity Profile of this compound

This compound has been shown to induce dose-dependent cytotoxicity in a variety of mammalian cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's cytotoxicity. The cytotoxic effects of this compound have been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and neutral red assays.[2]

Table 1: Summary of this compound Cytotoxicity in Various Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time | IC50 / LC50 Value | Citation(s) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 h | 148.4 µM | [3] |

| HepG2 | Human Hepatocellular Carcinoma | Viability Assay | Not Specified | 41.025 µg/mL (~120 µM) | [1] |

| Hepa1c1c7 | Mouse Hepatoma | MTT | 24 h | 85.4 µM | [3] |

| GC-1 spg | Mouse Spermatogonia | Cell Viability Assay | 24 h | LC50: 54.53 µM | [4] |

| SH-SY5Y | Human Neuroblastoma | Cell Viability Assay | 24 h / 48 h | Significant viability reduction at 100 µM | [3] |

| NIH 3T3 | Mouse Embryonic Fibroblast | Viability Assay | Not Specified | Remained viable even at 100 µg/mL (~292 µM) | [1] |

Note: IC50/LC50 values can vary based on specific experimental conditions and assay sensitivity.

The data indicates that liver-derived cell lines (HepG2, Hepa1c1c7) and germ cells (GC-1 spg) are particularly susceptible to this compound-induced cytotoxicity. In contrast, NIH 3T3 fibroblast cells appear more resistant.[1] Studies have also shown that this compound's metabolites are generally less cytotoxic than the parent compound in both mouse and human hepatoma cell lines.[2]

Mechanisms of Toxicity

The cytotoxic effects of this compound are mediated by several interconnected molecular mechanisms, including the induction of oxidative stress, genotoxicity, and the dysregulation of critical signaling pathways.

Oxidative Stress

A primary mechanism of this compound toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[5] Increased ROS levels have been observed in multiple cell lines following this compound exposure, including AML12 mouse liver hepatocytes at concentrations from 25 to 100 µM.[3] In HepG2 cells, this compound treatment was found to activate intracellular oxidative stress, which is a key initiating event for subsequent cellular damage.[5][6] This overproduction of ROS can lead to damage of cellular macromolecules like DNA, proteins, and lipids, ultimately compromising cell function and viability.[7]

Genotoxicity

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a significant concern for long-term health effects. While comprehensive in vitro genotoxicity data for this compound on cell lines is not extensively detailed in the provided results, studies on other organisms suggest a genotoxic potential. For instance, this compound has been shown to induce micronuclei formation in fish erythrocytes, indicating chromosomal damage. The formation of micronuclei, nucleoplasmic bridges, and nuclear buds are biomarkers of genotoxic events. Given this, it is critical to assess the genotoxicity of this compound in mammalian cell lines using standard assays like the Comet and Micronucleus assays. A study on bovine lymphocytes showed a moderate, statistically significant increase in DNA damage at the highest tested concentration in the Comet assay.[8]

Disruption of Cellular Signaling Pathways

This compound disrupts key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis and Autophagy: In GC-1 spermatogonia cells, this compound triggers both apoptosis (programmed cell death) and autophagy.[4][9] This is marked by an increase in the pro-apoptotic proteins BAX and cleaved caspase-3, as well as elevated levels of autophagy-related proteins like ATG5 and LC3A/B.[4][9] The study suggests that autophagy is a key mechanism contributing to this compound-induced apoptosis and testicular cytotoxicity.[4]

TGF-β/Smad Pathway and Fibrosis: In human hepatoma HepG2 cells, this compound has been identified as a pro-fibrogenic agent that acts via the Transforming Growth Factor-β (TGF-β)/Smad pathway.[5][6][10] this compound-induced oxidative stress leads to an increase in TGF-β expression.[5][6] This activates the Smad signaling cascade, resulting in a morphological transition characteristic of fibrosis, including decreased E-cadherin and increased vimentin (B1176767) and Snail expression.[5][6] This pathway is a critical mechanism for pesticide-induced liver fibrosis.[10]

Detailed Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro toxicological assessments. Below are methodologies for the key assays discussed.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro toxicology study.

MTT Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12]

-

Cell Seeding : Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]

-

Compound Exposure : Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate solvent controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13][14]

-

MTT Addition : After incubation, add 10-50 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration ~0.5 mg/mL) to each well.[11][12]

-

Incubation : Incubate the plate for 1.5 to 4 hours at 37°C in a humidified CO₂ incubator.[11][13]

-

Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background.[11]

-

Data Analysis : Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot the results to determine the IC50 value.

DCFH-DA Reactive Oxygen Species (ROS) Assay

This assay uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[7]

-

Cell Seeding : Seed cells in a suitable format (e.g., 24-well or 96-well black, clear-bottom plate) and allow them to attach overnight.[16]

-

DCFH-DA Staining : Prepare a fresh working solution of DCFH-DA (typically 10-50 µM) in serum-free medium or buffer.[7] Remove the culture medium from the cells, wash once, and add the DCFH-DA working solution.[16]

-

Incubation : Incubate the cells for 30-45 minutes at 37°C, protected from light.[17] During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[7]

-

Compound Exposure : Remove the DCFH-DA solution, wash the cells, and add the medium containing this compound at the desired concentrations. Include positive (e.g., H₂O₂) and negative controls.

-

Fluorescence Measurement : After the desired exposure time, measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer.[18] DCF, the oxidized, fluorescent product, is measured at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.[17][19]

-

Data Analysis : Quantify the increase in fluorescence intensity in this compound-treated cells relative to control cells to determine the fold change in ROS production.[7]

In Vitro Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[20][21][22]

-

Cell Culture and Treatment : Culture cells to an appropriate density. Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a suitable duration (e.g., 3-24 hours).

-

Cytokinesis Block : Add Cytochalasin B (Cyto-B) to the culture medium at a concentration sufficient to block cytokinesis (typically 3-6 µg/mL).[20][23] This allows for the identification of cells that have completed one nuclear division, as they will be binucleated.[20]

-

Incubation : Incubate the cells with Cyto-B for a period equivalent to 1.5-2.0 cell cycle times to allow cells to become binucleated.

-

Cell Harvesting : Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Slide Preparation : Swell the cells in a hypotonic solution (e.g., 0.075 M KCl), fix them (e.g., with methanol:acetic acid), and drop the cell suspension onto clean microscope slides.

-

Staining : Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like Acridine Orange.[23]

-

Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm separate from the main nuclei.

-

Data Analysis : Compare the frequency of micronucleated cells in the treated groups to the negative control group. A dose-dependent, statistically significant increase indicates a positive genotoxic result.

Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.[24][25] The alkaline version is sensitive to single-strand breaks, double-strand breaks, and alkali-labile sites.[26][27]

-

Cell Treatment : Expose cells in suspension or monolayer to various concentrations of this compound for a defined period (e.g., 2-24 hours).[28]

-

Slide Preparation : Mix a small number of cells (~10,000) with low melting point agarose (B213101) and layer the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.

-

Lysis : Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[26]

-

Alkaline Unwinding : Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[26]

-

Electrophoresis : Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.[26] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining : Gently remove the slides, neutralize them with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye like SYBR Green or ethidium (B1194527) bromide.

-

Visualization and Scoring : Visualize the comets using a fluorescence microscope. Using image analysis software, score at least 50-100 randomly selected comets per slide.[28] Key parameters include tail length, tail intensity (% DNA in the tail), and tail moment.

-

Data Analysis : A statistically significant increase in the chosen comet parameter in treated cells compared to control cells indicates DNA damage.

Conclusion

The in vitro toxicological profile of this compound indicates that it is cytotoxic to various mammalian cell lines, particularly those of hepatic and reproductive origin. The primary mechanisms underlying this toxicity involve the induction of oxidative stress, which subsequently triggers cell death pathways like apoptosis and autophagy, and promotes pro-fibrogenic signaling through the TGF-β/Smad cascade. Evidence also suggests a potential for genotoxicity. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the toxicological properties of this compound and other xenobiotics, contributing to a more comprehensive risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of this compound and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro and In Vivo Study on the Toxic Effects of this compound Fungicide in the Pathogenesis of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioquochem.com [bioquochem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Induced Testis Damage and MAPK-Mediated Apoptosis and Autophagy in Germ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. doc.abcam.com [doc.abcam.com]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A modified protocol for the cytochalasin B in vitro micronucleus assay using whole human blood or separated lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jabsonline.org [jabsonline.org]

- 25. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]

Propiconazole's Mode of Action Against Ascomycota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1] Its primary mode of action is the disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound exerts its antifungal activity against fungi of the phylum Ascomycota, a group containing many significant plant pathogens. The guide details the targeted biochemical pathway, presents quantitative efficacy data, outlines key experimental protocols for its study, and describes the known mechanisms of resistance.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

This compound's efficacy is rooted in its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[1] This enzyme is a critical catalyst in the fungal sterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.

By binding to the heme cofactor of the lanosterol 14α-demethylase enzyme, this compound effectively blocks its function.[2][3] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3] The consequences of this disruption are severe for the fungal cell:

-

Altered Membrane Fluidity and Permeability: The absence of ergosterol and the accumulation of aberrant sterols disrupt the structural integrity of the cell membrane, leading to increased permeability and leakage of cellular contents.

-

Impaired Enzyme Function: Many membrane-bound enzymes essential for fungal growth and development are negatively affected by the altered membrane composition.

-

Inhibition of Fungal Growth: The culmination of these cellular disruptions is the cessation of fungal growth, resulting in a fungistatic effect. At higher concentrations, this can lead to cell death.[1]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

References

The Biological Activity of Individual Propiconazole Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiconazole, a broad-spectrum triazole fungicide, is a chiral molecule with two stereocenters, existing as a racemic mixture of four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). While commercially available as a mixture, emerging research demonstrates significant differences in the biological activity, fungicidal efficacy, and toxicological profiles of the individual stereoisomers. This technical guide provides an in-depth analysis of the stereoselective biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. Understanding the distinct properties of each stereoisomer is critical for optimizing fungicidal formulations, assessing environmental risk, and guiding future drug development.

Introduction

This compound is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[2]

This compound possesses two chiral centers at the C2 and C4 positions of the dioxolane ring, resulting in four distinct stereoisomers.[4] These are grouped into two diastereomeric pairs: the cis isomers ((2R,4S) and (2S,4R)) and the trans isomers ((2R,4R) and (2S,4S)).[4] Although these stereoisomers share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to differential interactions with biological targets. This stereoselectivity manifests in varying fungicidal potency, metabolic fate, and toxicity to non-target organisms.[4][5] This guide will dissect these differences to provide a comprehensive understanding of the individual contributions of each stereoisomer to the overall biological profile of this compound.

Stereoselective Fungicidal Activity

The fungicidal efficacy of this compound is not equally distributed among its four stereoisomers. The degree of stereoselectivity in its antifungal action is highly dependent on the target fungal species. This highlights the importance of evaluating individual isomers to develop more effective and targeted fungal control strategies.

Quantitative Data on Fungicidal Activity

The following tables summarize the effective concentration (EC50) values of the individual this compound stereoisomers against a range of plant pathogenic fungi. The data clearly illustrate the significant variation in activity between the isomers.

Table 1: Fungicidal Activity of this compound Stereoisomers Against Rice Pathogens

| Fungal Species | EC50 (mg/L) | |||

| (2S,4R)-propiconazole | (2R,4S)-propiconazole | (2S,4S)-propiconazole | (2R,4R)-propiconazole | |

| Ustilaginoidea virens | 0.23 ± 0.02 | 0.15 ± 0.01 | 0.68 ± 0.05 | 0.38 ± 0.03 |

| Magnaporthe oryzae | 0.65 ± 0.05 | 0.42 ± 0.03 | 1.89 ± 0.15 | 1.21 ± 0.09 |

| Fusarium moniliforme | 0.88 ± 0.07 | 0.55 ± 0.04 | 2.15 ± 0.18 | 1.54 ± 0.12 |

| Thanatephorus cucumeris | 1.24 ± 0.11 | 1.58 ± 0.13 | 0.75 ± 0.06 | 0.65 ± 0.05 |

| Rhizoctonia solani | 2.11 ± 0.17 | 2.89 ± 0.23 | 1.15 ± 0.09 | 0.98 ± 0.08 |

Data sourced from Pan et al. (2018).

Table 2: Fungicidal Activity of this compound Stereoisomers Against Banana Leaf Spot Pathogens

| Fungal Species | EC50 (mg/L) | ||

| (2S,4R)-propiconazole | (2R,4S)-propiconazole | trans-isomers (mixture) | |

| Curvularia lunata | 0.78 ± 0.06 | 0.35 ± 0.03 | 1.25 ± 0.11 |

| Colletotrichum musae | 0.95 ± 0.08 | 0.41 ± 0.04 | 1.52 ± 0.13 |

Data sourced from Tang et al. (2022). Note: The study did not separate the two trans isomers.

From the data, it is evident that for the rice pathogens Ustilaginoidea virens, Magnaporthe oryzae, and Fusarium moniliforme, the cis-isomer (2R,4S)-propiconazole exhibits the highest fungicidal activity.[6] Conversely, for Thanatephorus cucumeris and Rhizoctonia solani, the trans-isomers, particularly (2R,4R)-propiconazole, are more potent.[6] Similarly, (2R,4S)-(+)-propiconazole was found to be the most active against the banana leaf spot pathogens Curvularia lunata and Colletotrichum musae.[3] These findings underscore the pathogen-specific nature of this compound's stereoselective activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi.[2] By inhibiting this enzyme, this compound disrupts the fungal cell membrane integrity, leading to cell death. While quantitative data on the inhibition of CYP51 by individual this compound stereoisomers is limited, it is understood that the isomers with the absolute 2S configuration are generally more efficient inhibitors of ergosterol biosynthesis.[4]

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Stereoselectivity in Non-Target Organisms

The stereoisomers of this compound not only exhibit differential fungicidal activity but also vary in their metabolism and toxicity towards non-target organisms. This has significant implications for environmental risk assessment and human health.

In Vitro Metabolism and Hepatotoxicity

Recent studies have investigated the stereoselective metabolism of this compound in rat liver microsomes. The results indicate that the metabolic rates of the four stereoisomers differ significantly. Specifically, the trans-(−)-2R,4R-propiconazole and cis-(+)-2R,4S-propiconazole isomers exhibited slower metabolic rates.[7] A slower metabolism can lead to the accumulation of a particular stereoisomer, which, if more toxic, could contribute to adverse effects. Indeed, exposure to racemic this compound has been shown to induce hepatotoxicity in mice, and this effect may be linked to the accumulation of the more slowly metabolized and highly toxic cis-(+)-2R,4S-propiconazole isomer in the liver.[7] The cytochrome P450 family 1 subfamily A polypeptide 2 (CYP1A2) has been identified as a key enzyme in the stereoselective metabolism of this compound.[7]

Quantitative Data on Aquatic Toxicity

The ecotoxicological profile of this compound also demonstrates stereoselectivity. The following table presents the acute toxicity of the individual stereoisomers to the aquatic organisms Scenedesmus obliquus (an alga) and Daphnia magna (a crustacean).

Table 3: Acute Toxicity of this compound Stereoisomers to Aquatic Organisms

| Organism | Endpoint (48h) | EC50/LC50 (mg/L) | |||

| (2S,4R)-propiconazole | (2R,4S)-propiconazole | (2S,4S)-propiconazole | (2R,4R)-propiconazole | ||

| Scenedesmus obliquus | EC50 | 0.58 ± 0.04 | 0.85 ± 0.07 | 0.45 ± 0.03 | 0.62 ± 0.05 |

| Daphnia magna | LC50 | 1.89 ± 0.15 | 2.54 ± 0.21 | 1.25 ± 0.10 | 1.68 ± 0.13 |

Data sourced from Pan et al. (2018).

The data indicates that the (2S,4S)-propiconazole isomer is the most toxic to both Scenedesmus obliquus and Daphnia magna.[6] This highlights the importance of considering the toxicity of individual stereoisomers in environmental risk assessments, as the racemate's toxicity may not accurately reflect the risk posed by the most potent isomer.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activity of this compound stereoisomers.

Chiral Separation and Analysis

A critical prerequisite for studying the stereoselective effects of this compound is the effective separation of its four stereoisomers. High-performance liquid chromatography (HPLC) and HPLC-tandem mass spectrometry (HPLC-MS/MS) with chiral stationary phases are the most common methods.

-

Sample Preparation: Extraction of this compound from environmental or biological matrices (e.g., soil, water, plant tissue) typically involves solvent extraction (e.g., with acetonitrile (B52724) or ethyl acetate) followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.

-

Chiral HPLC: Separation is often achieved using polysaccharide-based chiral columns, such as the Superchiral S-OX or Chiralpak series. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol.

-

Detection: Detection can be performed using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).

The following diagram illustrates a typical workflow for the chiral analysis of this compound.

Fungicidal Activity Assay (Mycelial Growth Inhibition)

The in vitro fungicidal activity of individual stereoisomers is commonly determined using a mycelial growth inhibition assay on a solid medium.

-

Medium Preparation: Potato Dextrose Agar (PDA) is amended with various concentrations of the individual this compound stereoisomers dissolved in a suitable solvent (e.g., acetone). A control medium with the solvent alone is also prepared.

-

Inoculation: A small plug of actively growing mycelium of the target fungus is placed in the center of each PDA plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for several days.

-

Measurement: The diameter of the fungal colony is measured at regular intervals.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits growth by 50%) is then determined by plotting the inhibition percentage against the logarithm of the concentration.

In Vitro Metabolism Assay (Liver Microsomes)

The stereoselective metabolism of this compound can be investigated in vitro using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from rat or human), a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4), and the individual this compound stereoisomer at a specific concentration.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.

-

Incubation: The mixture is incubated at 37°C with gentle shaking.

-

Termination and Extraction: At various time points, aliquots are taken, and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate the proteins.

-

Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by chiral HPLC-MS/MS to determine the depletion rate of the individual stereoisomer.

Molecular Docking with CYP51

Computational molecular docking is a valuable tool for visualizing and predicting the binding interactions between the this compound stereoisomers and the active site of the CYP51 enzyme.

-

Protein and Ligand Preparation: The 3D structure of the target fungal CYP51 enzyme is obtained from a protein data bank or generated through homology modeling. The 3D structures of the four this compound stereoisomers are generated and energy-minimized.

-

Docking Simulation: A docking software is used to predict the most favorable binding poses of each stereoisomer within the active site of CYP51. The software calculates a docking score, which is an estimate of the binding affinity.

-

Analysis of Interactions: The resulting protein-ligand complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the stereoisomers and the amino acid residues in the CYP51 active site. This can help to explain the observed differences in their inhibitory activity.

The following diagram illustrates the logical relationship between the stereoisomer structure, its interaction with the target enzyme, and the resulting biological activity.

Conclusion and Future Perspectives

The evidence presented in this guide clearly demonstrates that the biological activity of this compound is highly stereoselective. The individual stereoisomers exhibit significant differences in their fungicidal potency against various pathogens, as well as in their metabolic fate and toxicity to non-target organisms. The (2R,4S) isomer often shows high fungicidal activity, while the (2S,4S) isomer can be more toxic to aquatic life.

This stereoselectivity has profound implications for the agricultural and pharmaceutical industries. The development of enantiomerically pure or enriched formulations of the most active and least toxic stereoisomer could lead to:

-

Enhanced Efficacy: More effective fungal control at lower application rates.

-

Reduced Environmental Impact: Lowering the environmental load of less active and potentially more harmful isomers.

-

Improved Safety Profile: Minimizing adverse effects on non-target organisms and human health.

Further research is warranted to fully elucidate the stereoselective inhibition of CYP51 at a quantitative level (e.g., determining the IC50 or Ki values for each isomer against a panel of fungal CYP51 enzymes). Additionally, more comprehensive toxicological studies on the individual stereoisomers are needed to refine risk assessments. Ultimately, a deeper understanding of the stereochemistry-bioactivity relationships of this compound and other chiral pesticides will pave the way for the development of more sustainable and effective crop protection and therapeutic agents.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Fate of Propiconazole in Water: An In-depth Technical Guide to its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the widely used triazole fungicide, propiconazole, in aqueous environments. Understanding the transformation of this compound is critical for assessing its environmental impact and ensuring water quality. This document details the primary degradation pathways, identifies the resulting transformation products, and presents the experimental methodologies used for their characterization. All quantitative data has been summarized for comparative analysis, and key processes are visualized through detailed diagrams.

This compound Degradation Pathways: Biotic and Abiotic Transformations

This compound is susceptible to degradation in water through both biological and non-biological processes. The primary mechanisms include biodegradation by microorganisms and photodegradation initiated by ultraviolet (UV) radiation.

Biodegradation: Several bacterial strains have been identified that can utilize this compound as a carbon source, leading to its breakdown. Studies have highlighted the role of Pseudomonas aeruginosa, Pseudomonas putida, and Burkholderia sp. in the biotic degradation of this fungicide.[1][2][3] The degradation process often involves the induction of specific enzymes, such as monooxygenase and cytochrome P450, which facilitate the cleavage of the this compound molecule.[1]

Photodegradation: this compound can also be degraded by abiotic processes, particularly through photolysis.[4][5][6] Exposure to UV light, especially in the presence of hydrogen peroxide (H₂O₂), can lead to rapid degradation through the generation of highly reactive hydroxyl radicals.[4][5] The degradation pathways in UV and UV/H₂O₂ systems involve processes such as ring cleavage, continuous hydroxylation, and hydroxylation followed by hydrolysis or chlorination.[4]

Identified Degradation Products

The transformation of this compound in water results in the formation of several degradation products. The specific products identified vary depending on the degradation process.

Table 1: Major Degradation Products of this compound Identified in Water

| Degradation Process | Identified Degradation Products | Molecular Formula (M+H)+ | Reference |

| Biodegradation (Pseudomonas aeruginosa) | 1,2,4-triazole | - | [1] |

| 2,4-dichlorobenzoic acid | - | [1] | |

| 1-chlorobenzene | - | [1] | |

| Biodegradation (Burkholderia sp.) | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone | - | [3] |

| 1-[2-(4-chlorophenyl) ethyl]-1H-1,2,4-triazole | - | [3] | |

| 1-ethyl-1H-1,2,4-triazole | - | [3] | |

| UV Photolysis | TP-1 | 306 | [4] |

| TP-3 | 324 | [4] | |

| UV/H₂O₂ Process | TP-1 | 306 | [4] |

| TP-2 (newly identified) | 340 | [4] | |

| TP-3 | 324 | [4] | |

| (and four other TPs) | - | [4] |

Experimental Protocols for Degradation Studies

The identification and quantification of this compound and its degradation products rely on sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Biodegradation Studies

3.1.1. Isolation and Screening of Degrading Microorganisms:

-

Soil Sampling: Soil samples are collected from areas with a history of this compound application, such as paddy fields or tea rhizospheres.[1][2]

-

Enrichment Culture: A mineral salts medium (MSM) containing this compound as the sole carbon source is inoculated with a soil suspension.[2] The composition of the MSM typically includes MgSO₄, K₂HPO₄, KCl, FeSO₄, MnSO₄, ZnSO₄, and NH₄NO₃, with the pH adjusted to 7.0.[2]

-

Isolation and Identification: Bacterial colonies capable of growing on the this compound-amended medium are isolated, purified, and identified based on morphological, biochemical, and 16S rRNA gene sequencing analysis.[1][3]

3.1.2. Degradation Experiments:

-

Culture Conditions: The isolated bacterial strain is grown in a liquid MSM containing a known concentration of this compound (e.g., 10 µg/L).[1] Cultures are incubated on a rotary shaker at a specific temperature (e.g., 30°C) and pH (e.g., 7.0).[1]

-